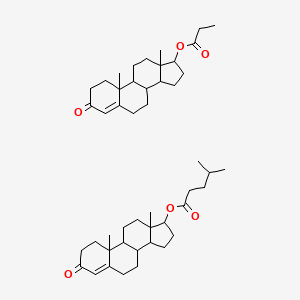
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydroazulene core, which is a bicyclic structure, and various functional groups including formyl, hydroxy, and carboxylic acid groups. The presence of these functional groups makes the compound highly reactive and versatile in chemical synthesis and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the hexahydroazulene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The formyl, hydroxy, and carboxylic acid groups can be introduced through various organic reactions such as oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the formyl group can yield primary alcohols.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azulene derivatives: Compounds with similar bicyclic structures but different functional groups.
Terpenoids: Natural products with similar structural motifs.
Synthetic analogs: Compounds designed to mimic the structure and reactivity of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hexahydroazulene core. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C15H20O5 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20) |
InChI-Schlüssel |
HZVNIVFLQGTWOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




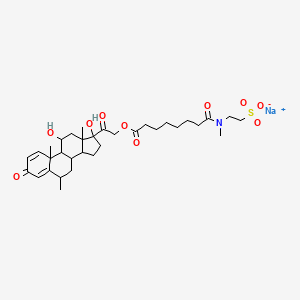
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)
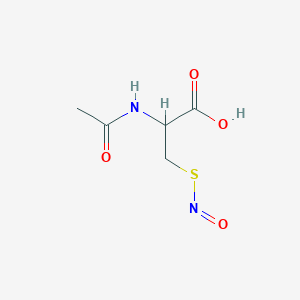
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
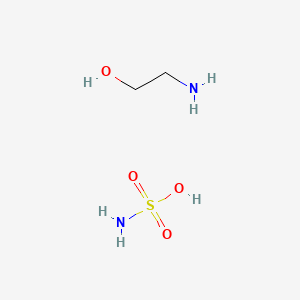
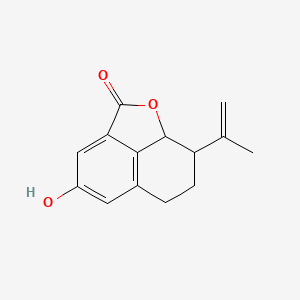
![2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12297557.png)
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)
